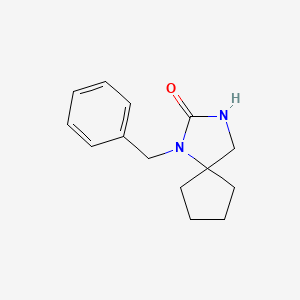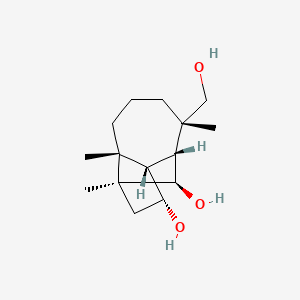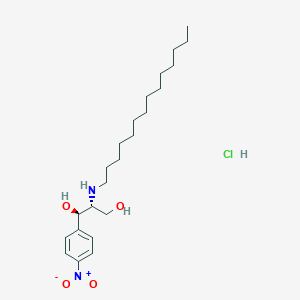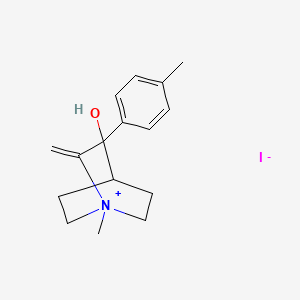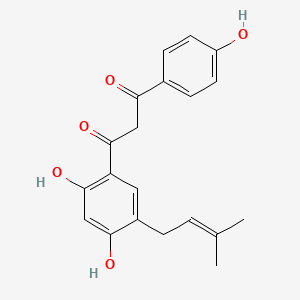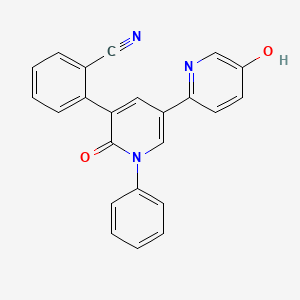
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel is a chemical compound known for its unique structure and potential applications in various scientific fields. It is a metabolite of perampanel, a drug used to treat epilepsy. The compound’s molecular formula is C23H15N3O2, and it has a molecular weight of 365.38 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of despyridinyl-(5-hydroxypyridin-2-yl)perampanel involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The initial step involves the formation of the pyridine ring through a cyclization reaction. This can be achieved using a condensation reaction between a nitrile and an aldehyde in the presence of a base.
Hydroxylation: The next step involves the introduction of a hydroxyl group at the 5-position of the pyridine ring. This can be done using a hydroxylation reagent such as hydrogen peroxide or a peracid.
Despyridinylation: The final step involves the removal of the pyridine ring from the perampanel structure, which can be achieved through a series of reduction and substitution reactions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions to form different reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens, alkyl, or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: As a metabolite of perampanel, it is investigated for its pharmacological properties and potential therapeutic applications.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of despyridinyl-(5-hydroxypyridin-2-yl)perampanel involves its interaction with specific molecular targets and pathways. As a metabolite of perampanel, it may interact with the AMPA receptor, a type of glutamate receptor in the brain. This interaction can modulate neuronal excitability and has implications for the treatment of neurological disorders such as epilepsy .
Vergleich Mit ähnlichen Verbindungen
Despyridinyl-(5-hydroxypyridin-2-yl)perampanel can be compared with other similar compounds, such as:
Perampanel: The parent compound, used as an antiepileptic drug.
Hydroxypyridine Derivatives: Compounds with similar hydroxylated pyridine structures, which may have comparable biological activities.
Other Metabolites of Perampanel: Including various hydroxylated and des-pyridinyl derivatives.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological properties, which distinguish it from other related compounds.
Eigenschaften
CAS-Nummer |
380919-57-3 |
|---|---|
Molekularformel |
C23H15N3O2 |
Molekulargewicht |
365.4 g/mol |
IUPAC-Name |
2-[5-(5-hydroxypyridin-2-yl)-2-oxo-1-phenylpyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C23H15N3O2/c24-13-16-6-4-5-9-20(16)21-12-17(22-11-10-19(27)14-25-22)15-26(23(21)28)18-7-2-1-3-8-18/h1-12,14-15,27H |
InChI-Schlüssel |
ANABGQBVYPBTIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N2C=C(C=C(C2=O)C3=CC=CC=C3C#N)C4=NC=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





